N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidines typically involves several steps, including cyclization reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach uses Cu-catalyzed reactions, microwave-assisted reactions, and Fischer indole-type synthesis .
Industrial Production Methods
Industrial production of such compounds often employs scalable methods like microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Cu-catalyzed reactions are also favored for their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like m-chloroperbenzoic acid.
Reduction: Often employs hydrogenation techniques.
Substitution: Commonly uses nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines .
Scientific Research Applications
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It often inhibits enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE stands out due to its unique combination of a pyrrolo[2,3-d]pyrimidine core with a methoxyphenyl group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5O/c1-13-14(2)25(16-5-4-10-21-11-16)20-18(13)19(22-12-23-20)24-15-6-8-17(26-3)9-7-15/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
BOAATSIVTYJACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |
Origin of Product |
United States |
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